(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

medicinal chemistry structure–activity relationship bioisostere design

(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone (CAS 1155905-01-3, molecular formula C₁₂H₁₈N₂O₃, molecular weight 238.28 g/mol) is a heterobifunctional small molecule combining the 3,5-dimethylisoxazole pharmacophore—a validated acetyl-lysine bioisostere scaffold exploited in bromodomain-targeting chemical probes —with a 3-(hydroxymethyl)piperidine amide moiety. The compound is commercially available as a research-grade building block (purity 98%) from multiple established vendors and is distributed exclusively for research and further manufacturing use.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 1155905-01-3
Cat. No. B1486557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
CAS1155905-01-3
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CO
InChIInChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)12(16)14-5-3-4-10(6-14)7-15/h10,15H,3-7H2,1-2H3
InChIKeyZCRMBUYBENIFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone CAS 1155905-01-3 – Procurement-Ready Research Building Block


(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone (CAS 1155905-01-3, molecular formula C₁₂H₁₈N₂O₃, molecular weight 238.28 g/mol) is a heterobifunctional small molecule combining the 3,5-dimethylisoxazole pharmacophore—a validated acetyl-lysine bioisostere scaffold exploited in bromodomain-targeting chemical probes [1]—with a 3-(hydroxymethyl)piperidine amide moiety. The compound is commercially available as a research-grade building block (purity 98%) from multiple established vendors and is distributed exclusively for research and further manufacturing use.

Why (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone Procurement Cannot Be Genericized to In-Class Isoxazole-Piperidine Analogs


The 3,5-dimethylisoxazole-piperidine amide substructure is shared across a commercially available analog series, but simple in-class substitution is precluded by divergent physicochemical, steric, and hydrogen-bonding profiles dictated by the piperidine ring substitution pattern. The 3-hydroxymethyl regioisomer (CAS 1155905-01-3) presents a uniquely positioned primary alcohol that simultaneously serves as a hydrogen-bond donor, a polarity modulator (computed LogP ≈ 1.14 ), and a synthetic derivatization handle—three properties that its 4-hydroxymethyl regioisomer (CAS 1178071-93-6 ), unsubstituted piperidine analog (CAS 4968-85-8 ), and 3-amino analog (CAS 1249154-04-8 ) each lack in the same combination. These structural differences translate to distinct computed topological polar surface area (TPSA = 66.57 Ų), hydrogen-bond donor/acceptor counts (1 donor / 4 acceptors), and conformational flexibility profiles that directly influence molecular recognition in biological target engagement, as demonstrated for the broader 3,5-dimethylisoxazole chemotype in BET bromodomain structure–activity relationships [1].

Quantitative Differentiation Evidence for (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone vs. Closest Structural Analogs


Regioisomeric Hydroxymethyl Position: 3- vs. 4-Substitution Divergence in Hydrogen-Bonding Geometry and Steric Accessibility

The target compound bears the hydroxymethyl group at the piperidine 3-position (meta relative to the amide nitrogen), whereas its closest commercially available isomer, (3,5-dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone (CAS 1178071-93-6), places this group at the 4-position (para). This regioisomeric shift alters both the spatial trajectory of the hydroxyl moiety and its conformational dynamics. In the 3-isomer, the hydroxymethyl group is positioned on the same carbon as the piperidine ring attachment to the amide, creating a sterically constrained environment that restricts rotational freedom of the CH₂OH group relative to the 4-isomer, where the substituent projects further from the amide linkage. This difference is expected to produce distinct hydrogen-bonding interaction patterns with protein targets, as the 3-substituted variant orients the hydroxyl group into a different spatial quadrant of the binding pocket. Computed physicochemical properties are identical for both regioisomers (TPSA = 66.57 Ų; LogP ≈ 1.14; H_acceptors = 4; H_donors = 1), underscoring that differentiation arises solely from three-dimensional geometry rather than bulk polarity .

medicinal chemistry structure–activity relationship bioisostere design

Hydrogen-Bond Donor Capacity: Hydroxymethyl- vs. Unsubstituted Piperidine Scaffold Differentiation

The target compound possesses one hydrogen-bond donor (the hydroxymethyl –OH group) and four hydrogen-bond acceptors, compared to the unsubstituted piperidine analog (3,5-dimethylisoxazol-4-yl)(piperidino)methanone (CAS 4968-85-8), which has zero hydrogen-bond donors and only three hydrogen-bond acceptors [1]. The addition of the hydroxymethyl group increases molecular weight from 208.26 to 238.28 g/mol (+30.02 Da) and raises TPSA from approximately 46.4 Ų (estimated for the unsubstituted analog) to 66.57 Ų—a 43% increase in polar surface area. This substantially alters aqueous solubility potential and blood–brain barrier permeability predictions underLipinski's rule framework. The hydroxyl group further serves as a synthetic derivatization point for esterification, etherification, or oxidation to a carboxylic acid, enabling downstream library synthesis that the unsubstituted analog cannot support without de novo functionalization .

drug design pharmacophore modeling solubility enhancement

Functional Group Identity at Piperidine 3-Position: Hydroxymethyl vs. Amino vs. Aminomethyl – Divergent Ionization and Reactivity Profiles

Within the sub-series of 3-substituted piperidine analogs bearing the 3,5-dimethylisoxazole amide, the target compound's neutral hydroxymethyl (–CH₂OH) substituent contrasts sharply with the basic amine-bearing congeners: the 3-amino analog (CAS 1249154-04-8, –NH₂, MW 222.29) and the 3-aminomethyl analog (CAS 1282436-73-0, –CH₂NH₂, MW 237.30) . The hydroxymethyl group is un-ionizable at physiological pH ranges, whereas the amino and aminomethyl groups are protonated (pKa ≈ 9–11 for aliphatic amines), conferring a permanent positive charge that radically alters electrostatic interaction potential with biological targets, off-target promiscuity risk, and membrane permeation behavior. Furthermore, the hydroxymethyl moiety enables metabolic interconversion pathways (alcohol ↔ aldehyde ↔ carboxylic acid) that are inaccessible to the amino analogs, which instead undergo N-acetylation or oxidative deamination. These divergent metabolic fates are critical considerations for in vivo pharmacological studies .

medicinal chemistry bioisostere lead optimization library

BET Bromodomain Pharmacophore Validation: Class-Level Evidence Supporting 3,5-Dimethylisoxazole Scaffold Engagement of BRD4

The 3,5-dimethylisoxazole moiety is established as an acetyl-lysine (KAc) bioisostere that binds directly to the KAc recognition pocket of BET bromodomains. In the foundational structure-guided optimization study by Hewings et al. (J. Med. Chem. 2013), 3,5-dimethylisoxazole derivatives were developed into potent BRD4(1) bromodomain inhibitors with confirmed target engagement by X-ray crystallography [1]. Critically, structure–activity relationship analysis demonstrated that the 3-methyl group of the isoxazole ring is necessary for bromodomain affinity, while modifications at the 5-position and the amide-linked substituent modulate potency and selectivity across the BET family [2]. Although the specific target compound (CAS 1155905-01-3) has not been individually profiled in published BRD4 inhibition assays, a closely related direct analog—(3,5-dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone—exhibited a BRD4 IC₅₀ of 0.237 ± 0.093 μM , establishing that the 3,5-dimethylisoxazole-4-carboxamide-piperidine architecture is competent for bromodomain engagement. The hydroxymethyl group of the target compound may further contribute to affinity through hydrogen-bonding interactions with the bromodomain's conserved asparagine or structured water network, as observed for other hydroxyl-bearing isoxazole ligands [1].

epigenetics bromodomain inhibitor acetyl-lysine bioisostere

Synthetic Tractability and Derivatization Potential: Hydroxymethyl as a Versatile Chemical Handle vs. Non-Functionalized or Amino Congeners

The primary hydroxymethyl group (–CH₂OH) on the target compound's piperidine ring is a privileged synthetic handle that enables direct, single-step derivatization into esters (via acylation), ethers (via alkylation), carbamates, carbonates, aldehydes (via mild oxidation), and carboxylic acids (via stronger oxidation) . This contrasts with the unsubstituted piperidine analog (CAS 4968-85-8), which requires C–H activation strategies for functionalization, and the amino/aminomethyl analogs (CAS 1249154-04-8 / 1282436-73-0), whose nucleophilic amine groups react via different chemistries (amide coupling, reductive amination) that produce distinct linkage types . Each derivatization mode installs different linker geometries and electronic properties: ester linkages from the hydroxymethyl group introduce an sp²-hybridized carbonyl oxygen capable of additional hydrogen-bond acceptance, whereas amide linkages from amino congeners introduce a planar, resonance-stabilized –NH–CO– moiety. These divergent outputs mean the choice of starting building block directly predetermines the accessible chemical space in library enumeration.

parallel synthesis medicinal chemistry library chemical probe development

Commercial Availability and Purity Benchmarking: Vendor-Reported Quality Metrics for Procurement Evaluation

The target compound (CAS 1155905-01-3) is offered by multiple established research chemical suppliers with reported purity of 98% . This matches the purity specification of its closest regioisomer, (3,5-dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone (CAS 1178071-93-6), also listed at 98% purity from the same vendors . However, the 3-hydroxymethyl isomer is stocked in smaller unit sizes (250 mg, 500 mg, 1 g, 2.5 g at Leyan) compared to the 4-isomer, and is priced at a premium for the smallest quantities, consistent with lower production volume and more challenging synthesis of the 3-substituted piperidine precursor. Storage conditions are identical (sealed in dry, 2–8 °C) and both compounds ship at room temperature in continental US . The safety profile (GHS07, Warning) and hazard statements (H302-H315-H319-H335) are comparable between isomers, reflecting their shared molecular formula and functional groups .

chemical procurement building block quality control vendor comparison

Recommended Scientific and Industrial Application Scenarios for (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone Based on Quantitative Differentiation Evidence


BET Bromodomain-Focused Medicinal Chemistry: Acetyl-Lysine Bioisostere Lead Optimization

The 3,5-dimethylisoxazole scaffold is one of the most extensively validated acetyl-lysine bioisosteres for bromodomain targeting, with crystallographically confirmed binding to the KAc recognition pocket of BRD4(1) [1]. The target compound provides this validated pharmacophore pre-functionalized with a 3-hydroxymethylpiperidine handle that is chemically differentiated from the 4-hydroxymethyl regioisomer and amino-substituted analogs. This enables systematic exploration of hydrogen-bonding interactions with the bromodomain's conserved asparagine (N140 in BRD4(1)) and the structured water network at the base of the KAc pocket—regions where the spatial orientation of the hydroxyl group (C3 vs. C4 substitution) is predicted to produce divergent binding modes. Researchers procuring for BET inhibitor lead optimization should select the 3-isomer when seeking to probe binding interactions along a trajectory distinct from that accessible to the 4-isomer. Confirmed class-level cellular activity (antiproliferative effects in MV4;11 acute myeloid leukemia cells) provides target engagement precedent for the chemotype [1].

Regioisomer-Dependent Structure–Activity Relationship (SAR) Studies Across Piperidine Hydroxymethyl Series

The 3- vs. 4-hydroxymethyl regioisomeric pair (CAS 1155905-01-3 and CAS 1178071-93-6, respectively) constitutes a matched molecular pair with identical molecular formula (C12H18N2O3), identical molecular weight (238.28), and near-identical computed physicochemical properties (TPSA = 66.57 Ų, LogP ≈ 1.14) . The sole variable is the spatial positioning of the hydroxyl group on the piperidine ring. This makes the pair an ideal system for regioisomer-focused SAR exploration, where any differential biological activity can be directly attributed to three-dimensional geometry rather than bulk property changes. Procurement of both isomers enables controlled experiments that isolate the steric and hydrogen-bonding geometry contributions to target binding, metabolic stability, and off-target selectivity—a level of experimental rigor that is impossible when comparing compounds differing in multiple structural parameters simultaneously.

Parallel Library Synthesis via O-Derivatization of the Hydroxymethyl Handle

The 3-hydroxymethyl group on the target compound enables direct, mild-condition O-derivatization (esterification, etherification, carbamoylation) that is orthogonal to amide-bond-forming reactions on amino-substituted congeners . This permits the construction of O-linked compound libraries where the linker chemistry (ester vs. ether vs. carbamate) systematically varies the hydrogen-bond acceptor character and metabolic stability of the resulting molecules. Specifically, ester derivatives introduce a carbonyl oxygen capable of additional hydrogen-bond interactions, whereas ether derivatives eliminate the carbonyl while retaining the oxygen atom for H-bond acceptance. This derivatization versatility—combined with the BET bromodomain pharmacophore of the 3,5-dimethylisoxazole core—positions the target compound as a strategic starting point for focused libraries aimed at optimizing bromodomain ligand efficiency and selectivity across the BET family (BRD2, BRD3, BRD4, BRDT).

Physicochemical Property Benchmarking in CNS Drug Discovery Lead Generation

The target compound's computed physicochemical profile (TPSA = 66.57 Ų, LogP = 1.14, MW = 238.28, H_donors = 1, H_acceptors = 4) places it within favorable CNS drug-like chemical space under composite multiparameter optimization (MPO) scoring criteria including the CNS MPO desirability algorithm . Critically, the neutral hydroxymethyl substituent avoids the permanent positive charge at physiological pH that characterizes the amino and aminomethyl analogs (CAS 1249154-04-8 and CAS 1282436-73-0), which would otherwise reduce passive blood–brain barrier permeability . For CNS-targeted bromodomain programs (e.g., BRD4 inhibition in glioblastoma models) or other neuroscience applications requiring brain penetrance, the target compound offers a charge-neutral scaffold that its basic amine congeners cannot match without additional structural modification. This physicochemical differentiation should directly inform building block selection at the hit-to-lead transition stage.

Quote Request

Request a Quote for (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.